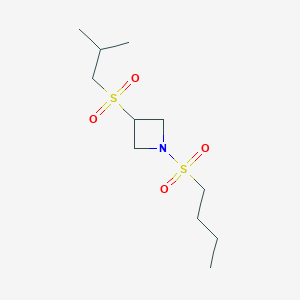

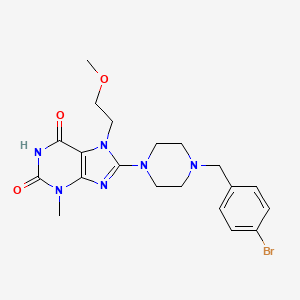

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the use of visible light-mediated intermolecular [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .

Molecular Structure Analysis

The structure of azetidines is characterized by a four-membered heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . For example, the N-alkylation and N-acylation of azetidine nitrogen have been discussed .

Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their four-membered heterocyclic structure . This structure imparts a considerable ring strain, which results in unique reactivity .

Aplicaciones Científicas De Investigación

Polymerization and Material Science

- Anionic Ring-Opening Polymerizations : N-sulfonylazetidines, which include compounds similar to 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine, are used in anionic ring-opening polymerization to create poly(N-sulfonylazetidine)s. These polymers are potential precursors for valuable polyimines, showcasing their significance in material science (Rowe, Reisman, Jefcoat, & Rupar, 2019).

Chemistry and Synthesis

Catalytic Arylsulfonyl Radical Reactions : Arylsulfonyl radicals, related to the sulfonyl groups in this compound, are used in metal-free bicyclization reactions of 1,7-enynes. These reactions produce benzo[j]phenanthridines, indicating the compound's relevance in synthetic organic chemistry (Zhu et al., 2015).

Synthesis of Azetidine Derivatives : The synthesis of structurally novel 1,3‐disubstituted azetidine derivatives involves condensation with sulfonylated carbamic acid methyl ester. This highlights the compound's utility in the creation of novel azetidine-based structures (Kharul et al., 2008).

Generation of Broad Specificity Antibodies : The structure of this compound is relevant in the generation of antibodies for sulfonamide antibiotics. This is critical in the development of sensitive assays for the analysis of substances like milk (Adrián et al., 2009).

Synthesis of Azetidine-based Antimicrobial Agents : Pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, similar to the sulfonyl groups in this compound, have been synthesized and showed significant antimicrobial activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-butylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4S2/c1-4-5-6-18(15,16)12-7-11(8-12)17(13,14)9-10(2)3/h10-11H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMZXGCDFBVNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CC(C1)S(=O)(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)